molecular formula C9H11NO4S B13874166 2-(5-Ethylsulfonylpyridin-2-yl)acetic acid

2-(5-Ethylsulfonylpyridin-2-yl)acetic acid

Cat. No.: B13874166
M. Wt: 229.26 g/mol
InChI Key: OVTMFSLICCWBOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Ethylsulfonylpyridin-2-yl)acetic acid is an organic compound that features a pyridine ring substituted with an ethylsulfonyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Ethylsulfonylpyridin-2-yl)acetic acid typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonation reactions. For instance, ethylsulfonyl chloride can be reacted with the pyridine derivative in the presence of a base to form the ethylsulfonyl-substituted pyridine.

    Attachment of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a carboxylation reaction. This can be achieved by reacting the ethylsulfonylpyridine with a suitable carboxylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and carboxylation reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Ethylsulfonylpyridin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(5-Ethylsulfonylpyridin-2-yl)acetic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a ligand in biochemical assays or as a probe in biological studies.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(5-Ethylsulfonylpyridin-2-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethylsulfonyl group can enhance the compound’s solubility and bioavailability, while the acetic acid moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Methylsulfonylpyridin-2-yl)acetic acid: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

    2-(5-Chlorosulfonylpyridin-2-yl)acetic acid: Contains a chlorosulfonyl group, which can alter its reactivity and applications.

    2-(5-Nitrosulfonylpyridin-2-yl)acetic acid: The nitro group can significantly change the compound’s electronic properties and reactivity.

Uniqueness

2-(5-Ethylsulfonylpyridin-2-yl)acetic acid is unique due to the presence of the ethylsulfonyl group, which can influence its solubility, reactivity, and potential applications. The combination of the pyridine ring and the acetic acid moiety also contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C9H11NO4S

Molecular Weight

229.26 g/mol

IUPAC Name

2-(5-ethylsulfonylpyridin-2-yl)acetic acid

InChI

InChI=1S/C9H11NO4S/c1-2-15(13,14)8-4-3-7(10-6-8)5-9(11)12/h3-4,6H,2,5H2,1H3,(H,11,12)

InChI Key

OVTMFSLICCWBOW-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CN=C(C=C1)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.